1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane
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Overview
Description
1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane is an organic compound characterized by a cyclohexane ring substituted with bromine and fluorine atoms. This compound is notable for its unique structure, which includes multiple halogen atoms, making it a subject of interest in various fields of chemical research .
Preparation Methods
The synthesis of 1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane typically involves halogenation reactions. One common method is the bromination of cyclohexane derivatives using bromine or bromine-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like carbon tetrachloride or chloroform and may require catalysts to facilitate the halogenation process .
Industrial production methods for this compound may involve large-scale halogenation processes, where cyclohexane is treated with bromine and fluorine sources in reactors designed to handle the exothermic nature of halogenation reactions. The purity and yield of the product are critical factors, and purification steps such as distillation or recrystallization are employed to obtain the desired compound .
Chemical Reactions Analysis
1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and elimination.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield 1-iodo-2-[dibromo(fluoro)methyl]cyclohexane .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane can be compared with other halogenated cyclohexane derivatives, such as:
1-Bromo-2-fluorocyclohexane: Similar in structure but lacks the additional bromine atoms, resulting in different reactivity and applications.
1,2-Dibromocyclohexane: Contains two bromine atoms but no fluorine, leading to distinct chemical properties and uses.
1-Bromo-2-chlorocyclohexane:
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which imparts specific chemical and physical properties that are valuable in various research and industrial contexts .
Properties
CAS No. |
920264-93-3 |
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Molecular Formula |
C7H10Br3F |
Molecular Weight |
352.86 g/mol |
IUPAC Name |
1-bromo-2-[dibromo(fluoro)methyl]cyclohexane |
InChI |
InChI=1S/C7H10Br3F/c8-6-4-2-1-3-5(6)7(9,10)11/h5-6H,1-4H2 |
InChI Key |
OIOCSUGHOHRJDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(F)(Br)Br)Br |
Origin of Product |
United States |
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